(Glutamyl-glutamyl-asparaginyl-valyl)6
Overview
Description
(Glutamyl-glutamyl-asparaginyl-valyl)6 is a synthetic peptide composed of six repeating units of the amino acids glutamic acid, asparagine, and valine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Glutamyl-glutamyl-asparaginyl-valyl)6 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, valine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, asparagine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (glutamic acid, asparagine, and valine) until the desired sequence is achieved.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of the peptide. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Glutamyl-glutamyl-asparaginyl-valyl)6 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues if present.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, coupling agents like N,N’-diisopropylcarbodiimide (DIC).
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Cleavage of disulfide bonds, yielding reduced peptides.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
(Glutamyl-glutamyl-asparaginyl-valyl)6 has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases related to protein misfolding.
Materials Science: Utilized in the development of peptide-based materials with unique properties.
Mechanism of Action
The mechanism of action of (Glutamyl-glutamyl-asparaginyl-valyl)6 involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
(Glutamyl-glutamyl-asparaginyl-valyl)4: A shorter peptide with similar amino acid composition.
(Glutamyl-glutamyl-asparaginyl-valyl)8: A longer peptide with additional repeating units.
Properties
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]oxy-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]oxy-1-[(4S)-4-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-[(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoyl]oxy-5-oxopentanoyl]oxy-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C114H176N30O55/c1-43(2)85(139-101(181)61(37-67(120)145)133-94(174)52(118)16-28-76(157)158)107(187)130-56(20-32-80(165)166)96(176)129-58(100(180)136-64(40-70(123)148)104(184)142-88(46(7)8)110(190)191)22-33-81(167)196-111(192)59(131-108(188)86(44(3)4)140-102(182)62(38-68(121)146)134-95(175)53(119)17-29-77(159)160)23-35-82(168)197-112(193)60(132-109(189)87(45(5)6)141-103(183)63(39-69(122)147)135-97(177)54(18-30-78(161)162)126-91(171)49(115)13-25-73(151)152)24-36-84(170)199-114(195)90(48(11)12)144-106(186)66(42-72(125)150)138-99(179)57(128-93(173)51(117)15-27-75(155)156)21-34-83(169)198-113(194)89(47(9)10)143-105(185)65(41-71(124)149)137-98(178)55(19-31-79(163)164)127-92(172)50(116)14-26-74(153)154/h43-66,85-90H,13-42,115-119H2,1-12H3,(H2,120,145)(H2,121,146)(H2,122,147)(H2,123,148)(H2,124,149)(H2,125,150)(H,126,171)(H,127,172)(H,128,173)(H,129,176)(H,130,187)(H,131,188)(H,132,189)(H,133,174)(H,134,175)(H,135,177)(H,136,180)(H,137,178)(H,138,179)(H,139,181)(H,140,182)(H,141,183)(H,142,184)(H,143,185)(H,144,186)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H,159,160)(H,161,162)(H,163,164)(H,165,166)(H,190,191)/t49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,85-,86-,87-,88-,89-,90-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKMFJLXRHKPNV-MVMRWILZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)OC(=O)C(CCC(=O)OC(=O)C(CCC(=O)OC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)OC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N)NC(=O)C(CCC(=O)O)N)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)OC(=O)[C@H](CCC(=O)OC(=O)[C@H](CCC(=O)OC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C114H176N30O55 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160781 | |
Record name | (Glutamyl-glutamyl-asparaginyl-valyl)6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70160781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2846.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138783-15-0 | |
Record name | (Glutamyl-glutamyl-asparaginyl-valyl)6 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138783150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Glutamyl-glutamyl-asparaginyl-valyl)6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70160781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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